4-(2-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid
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Overview
Description
4-(2-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C13H9NO5 and a molecular weight of 259.21 g/mol . This compound is a derivative of pyridine-2,6-dicarboxylic acid, featuring a hydroxyphenyl group at the 4-position of the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2,6-pyridinedicarboxylic acid with 2-hydroxybenzaldehyde under specific conditions . The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-(2-oxophenyl)pyridine-2,6-dicarboxylic acid, while reduction of the carboxylic acid groups can produce 4-(2-hydroxyphenyl)pyridine-2,6-dimethanol .
Scientific Research Applications
4-(2-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and forming stable complexes . This property is particularly useful in the development of sensors and catalysts. Additionally, its ability to inhibit certain enzymes makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxylic acid: A precursor to 4-(2-Hydroxyphenyl)pyridine-2,6-dicarboxylic acid, used in similar applications.
Chelidamic acid: Another pyridine derivative with similar chelating properties.
2,4-Pyridinedicarboxylic acid: Known for its use as an enzyme inhibitor and in coordination chemistry.
Uniqueness
This compound stands out due to the presence of the hydroxyphenyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and coordination compounds, as well as in the development of advanced materials .
Properties
Molecular Formula |
C13H9NO5 |
---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
4-(2-hydroxyphenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C13H9NO5/c15-11-4-2-1-3-8(11)7-5-9(12(16)17)14-10(6-7)13(18)19/h1-6,15H,(H,16,17)(H,18,19) |
InChI Key |
QBNGMRURUSONHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
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